molecular formula C20H17NO5S2 B2958356 2-[(4E)-4-(2,5-dimethylphenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylacetic acid CAS No. 670260-22-7

2-[(4E)-4-(2,5-dimethylphenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylacetic acid

Cat. No.: B2958356
CAS No.: 670260-22-7
M. Wt: 415.48
InChI Key: PPLCZNMWAXZCTP-LTGZKZEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. Unfortunately, specific physical and chemical properties for this compound are not provided in the available resources .

Scientific Research Applications

Chemiluminescence Studies

A study by Watanabe et al. (2010) explored the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, including their base-induced chemiluminescence. These compounds, which relate to the chemical , were stable at room temperature and showed potential in light emission studies with specific wavelengths (Watanabe et al., 2010).

Fluorescent Molecular Probes

Diwu et al. (1997) synthesized 2,5-diphenyloxazoles with a sulfonyl group, similar to the chemical of interest, as new fluorescent solvatochromic dyes. These compounds demonstrated strong solvent-dependent fluorescence, indicating their use as sensitive fluorescent molecular probes in biological research (Diwu et al., 1997).

Synthesis of Aminoacetic Acids

Rudyakova et al. (2006) investigated the hydrolytic transformations of related compounds to produce N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids. This research provides insight into the synthesis methods that could be applicable to the compound (Rudyakova et al., 2006).

Antitumor Activity

Aly (2009) conducted a study on the synthesis of novel pyrazole and thienopyrimidine derivatives, including compounds similar to the one , and evaluated their antitumor activity. This indicates a potential application in cancer research and treatment (Aly, 2009).

Gas Sorption and Proton Conductivity

Zhou et al. (2016) focused on lanthanide-potassium frameworks involving sulfonate-carboxylate ligands, related to the compound of interest. Their research demonstrated applications in gas sorption and proton conductivity, relevant to materials science and engineering (Zhou et al., 2016).

Electropolymerization Studies

Venkatanarayanan et al. (2008) studied the electropolymerization of ruthenium aminophenanthroline metallopolymer films from an ionic liquid containing similar sulfonamide structures. This research has implications for the development of advanced materials with specific electrochemical and photonic properties (Venkatanarayanan et al., 2008).

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems. As this compound is intended for research use only, its mechanism of action may not be fully understood or studied.

Properties

IUPAC Name

2-[(4E)-4-(2,5-dimethylphenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5S2/c1-12-7-8-13(2)18(9-12)28(25,26)21-16-10-17(27-11-19(22)23)20(24)15-6-4-3-5-14(15)16/h3-10H,11H2,1-2H3,(H,22,23)/b21-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLCZNMWAXZCTP-LTGZKZEYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)/N=C/2\C=C(C(=O)C3=CC=CC=C32)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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